![molecular formula C13H8F6N2 B14217148 4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile CAS No. 821777-70-2](/img/structure/B14217148.png)
4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile is a complex organic compound characterized by the presence of trifluoromethyl groups and a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting with the preparation of the benzonitrile coreCommon reagents used in these reactions include alkynes, trifluoroethylamines, and various catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in production .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase reactivity.
Substitution: Common in organic synthesis, where one functional group is replaced by another
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Prop-2-yn-1-yl)benzonitrile
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile is unique due to the presence of both prop-2-yn-1-yl and 2,2,2-trifluoroethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
821777-70-2 |
|---|---|
Molekularformel |
C13H8F6N2 |
Molekulargewicht |
306.21 g/mol |
IUPAC-Name |
4-[prop-2-ynyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C13H8F6N2/c1-2-5-21(8-12(14,15)16)10-4-3-9(7-20)11(6-10)13(17,18)19/h1,3-4,6H,5,8H2 |
InChI-Schlüssel |
ZRGJFYVDECKAGV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN(CC(F)(F)F)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


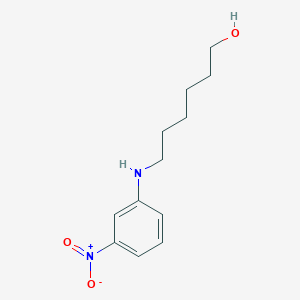
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14217073.png)
![N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217077.png)
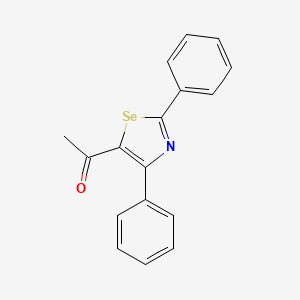
![1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14217105.png)
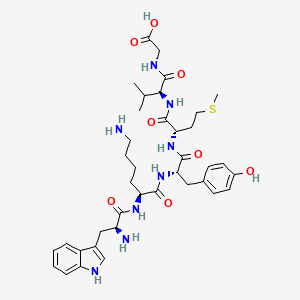
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)
![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
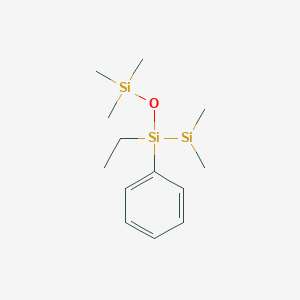
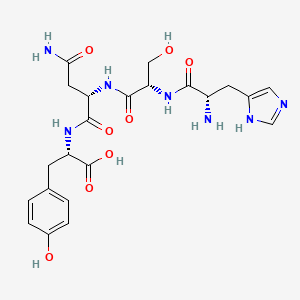
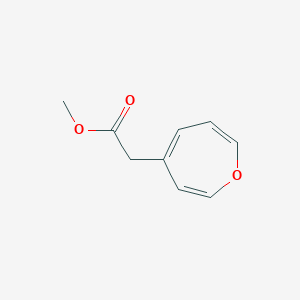
![N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea](/img/structure/B14217151.png)

![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
